
N-(4-(((4-((Isopropyl)phenylamino)phenyl)amino)sulfonyl)phenyl)ethanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(((4-((Isopropyl)phenylamino)phenyl)amino)sulfonyl)phenyl)ethanamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a sulfonamide group, which is a key functional group in many pharmaceuticals and biologically active molecules. Its structure includes multiple aromatic rings and amine groups, contributing to its reactivity and versatility in various chemical reactions.
Wirkmechanismus
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(((4-((Isopropyl)phenylamino)phenyl)amino)sulfonyl)phenyl)ethanamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then coupled through amide bond formation. Here is a general synthetic route:
-
Step 1: Synthesis of Intermediate A
Reactants: 4-nitrobenzenesulfonyl chloride and 4-isopropylaniline.
Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Product: 4-((4-isopropylphenyl)amino)benzenesulfonamide.
-
Step 2: Reduction of Nitro Group
Reactants: Intermediate A and a reducing agent like palladium on carbon (Pd/C) with hydrogen gas.
Conditions: The reaction is performed under hydrogenation conditions.
Product: 4-((4-isopropylphenyl)amino)benzenesulfonamide with an amine group.
-
Step 3: Coupling Reaction
Reactants: The reduced intermediate and 4-aminobenzoyl chloride.
Conditions: The reaction is conducted in the presence of a base such as pyridine.
Product: this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalysts such as Pd/C with hydrogen gas or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxides or sulfone derivatives.
Reduction: Amines or reduced sulfonamide derivatives.
Substitution: Halogenated aromatic compounds or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-(((4-((Isopropyl)phenylamino)phenyl)amino)sulfonyl)phenyl)ethanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its structural features that are common in many therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-(((4-((Methyl)phenylamino)phenyl)amino)sulfonyl)phenyl)ethanamide: Similar structure but with a methyl group instead of an isopropyl group.
N-(4-(((4-((Ethyl)phenylamino)phenyl)amino)sulfonyl)phenyl)ethanamide: Contains an ethyl group instead of an isopropyl group.
Uniqueness
N-(4-(((4-((Isopropyl)phenylamino)phenyl)amino)sulfonyl)phenyl)ethanamide is unique due to its specific isopropyl substitution, which can influence its steric and electronic properties, potentially leading to different reactivity and biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
IUPAC Name |
N-[4-[[4-(N-propan-2-ylanilino)phenyl]sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c1-17(2)26(21-7-5-4-6-8-21)22-13-9-20(10-14-22)25-30(28,29)23-15-11-19(12-16-23)24-18(3)27/h4-17,25H,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNLBNJYSANHTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Ethoxy-2-oxadispiro[2.0.44.23]decane](/img/structure/B3007066.png)
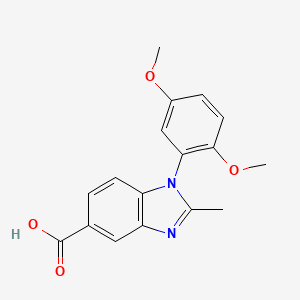
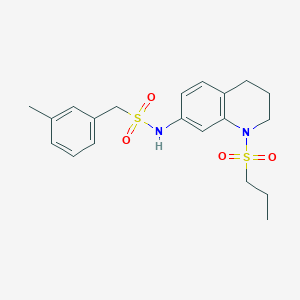

![2-(azepane-1-carbonyl)-1-benzyl-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B3007075.png)
![N~4~-(4-chlorophenyl)-N~6~-[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B3007076.png)
![4-[(1H-imidazol-1-yl)methyl]-N-(4-methyl-1,3-thiazol-2-yl)benzamide](/img/structure/B3007078.png)
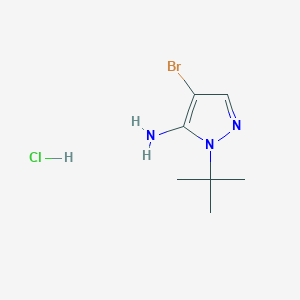
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(2,6-difluorophenylsulfonamido)propanamide](/img/structure/B3007081.png)
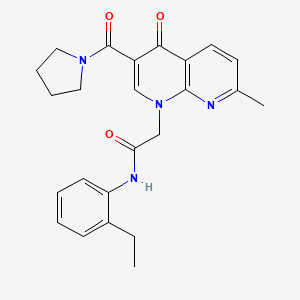
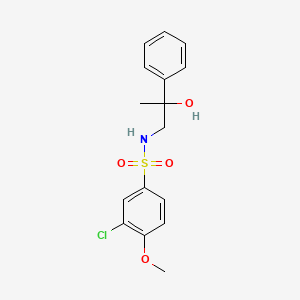
![2-(2-(indolin-1-yl)-2-oxoethyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B3007085.png)
![3-{[(3,4-dichlorobenzyl)oxy]imino}-N-(2,4-dichlorophenyl)propanamide](/img/structure/B3007087.png)
